molecular formula C15H16FNO B1401011 [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine CAS No. 1518321-20-4

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine

Cat. No.: B1401011
CAS No.: 1518321-20-4
M. Wt: 245.29 g/mol
InChI Key: LKBHHGNHNFWWKG-UHFFFAOYSA-N
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Description

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine is an organic compound that features a complex aromatic structure with functional groups that include a fluoro, methoxy, and methyl group attached to a phenyl ring

Scientific Research Applications

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Safety and Hazards

The related compound “(3-Fluoro-4-methoxyphenyl)methanamine” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 4-methoxy-3-fluoronitrobenzene undergoes a series of reactions including reduction, methylation, and amination to yield the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be employed to enhance efficiency and reduce production costs. The purification process typically involves crystallization, distillation, or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of [4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-Fluoro-4-methoxyphenyl]methanamine
  • [4-Methoxyphenyl]-3-methylphenylmethanamine
  • [3-Methyl-4-fluorophenyl]methanamine

Uniqueness

[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of fluoro, methoxy, and methyl groups in the aromatic ring can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-8H,9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBHHGNHNFWWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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